molecular formula C11H13BrN2O2 B5805009 2-bromo-N-4-morpholinylbenzamide CAS No. 331255-48-2

2-bromo-N-4-morpholinylbenzamide

Cat. No. B5805009
CAS RN: 331255-48-2
M. Wt: 285.14 g/mol
InChI Key: TZBIIFYAUWGZNU-UHFFFAOYSA-N
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Description

2-bromo-N-4-morpholinylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is a benzamide derivative that has a bromine atom at the 2-position and a morpholine group at the 4-position.

Mechanism of Action

The mechanism of action of 2-bromo-N-4-morpholinylbenzamide involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. This compound has been reported to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are essential for cell division and growth. By inhibiting these enzymes, this compound induces cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-bromo-N-4-morpholinylbenzamide has been reported to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. It has also been reported to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-bromo-N-4-morpholinylbenzamide in lab experiments is its high purity and well-established synthesis method. This compound has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-bromo-N-4-morpholinylbenzamide. One of the significant directions is the development of more potent analogs of this compound that can be used in the treatment of cancer and neurodegenerative diseases. Additionally, the potential use of this compound in combination therapy with other drugs is an area of active research. Further studies are also needed to understand the potential toxic effects of this compound and to develop strategies to mitigate its toxicity.
Conclusion:
In conclusion, 2-bromo-N-4-morpholinylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound has been extensively studied for its potential use in cancer research and the treatment of neurodegenerative diseases. Its mechanism of action involves the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. The advantages of using this compound in lab experiments include its high purity and well-established synthesis method, while its potential toxicity is a limitation. There are several future directions for the study of this compound, including the development of more potent analogs and the potential use of combination therapy.

Synthesis Methods

The synthesis of 2-bromo-N-4-morpholinylbenzamide involves the reaction of 2-bromoaniline with N-morpholinylbenzamide in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been well-established and has been reported in various scientific literature.

Scientific Research Applications

2-bromo-N-4-morpholinylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the significant applications of this compound is in the field of cancer research. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-bromo-N-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBIIFYAUWGZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301352
Record name 2-Bromo-N-4-morpholinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199416
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-bromo-N-4-morpholinylbenzamide

CAS RN

331255-48-2
Record name 2-Bromo-N-4-morpholinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331255-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-4-morpholinylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001301352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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